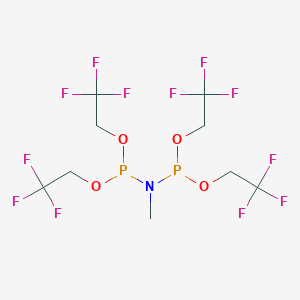![molecular formula C24H15N3O6 B14287723 3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde CAS No. 114567-98-5](/img/structure/B14287723.png)
3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is an organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three benzaldehyde groups attached to a triazine core through oxygen linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde typically involves the trimerization of nitriles or cyanides. One common method is the trimerization of cyanogen chloride or cyanamide to form the triazine core . The benzaldehyde groups are then introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with the triazine core .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde undergoes various chemical reactions, including:
Substitution: The triazine core can undergo nucleophilic aromatic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and phenol derivatives.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde involves its interaction with specific molecular targets and pathways. The triazine core can interact with nucleophilic sites on biomolecules, leading to various biochemical effects . The aldehyde groups can form covalent bonds with amino groups on proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
Cyanuric chloride: Used as a starting material for the synthesis of herbicides and reactive dyes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Employed as a crosslinking agent in polymer synthesis.
Uniqueness
3,3’,3’'-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde is unique due to its specific structure, which combines the triazine core with three benzaldehyde groups. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
114567-98-5 |
|---|---|
Molekularformel |
C24H15N3O6 |
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
3-[[4,6-bis(3-formylphenoxy)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C24H15N3O6/c28-13-16-4-1-7-19(10-16)31-22-25-23(32-20-8-2-5-17(11-20)14-29)27-24(26-22)33-21-9-3-6-18(12-21)15-30/h1-15H |
InChI-Schlüssel |
YECALBKGKDLPBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC(=N2)OC3=CC=CC(=C3)C=O)OC4=CC=CC(=C4)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)


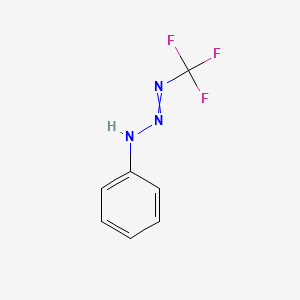
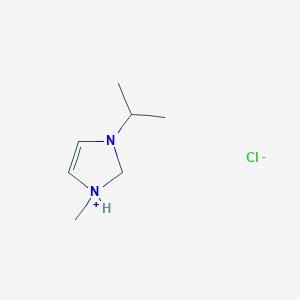
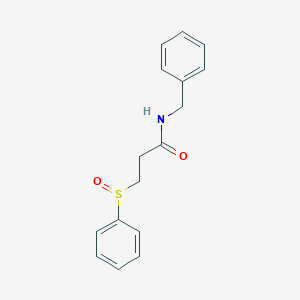


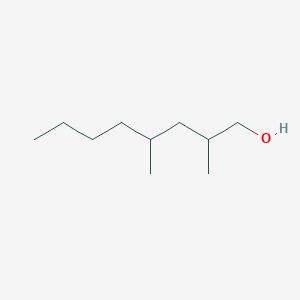
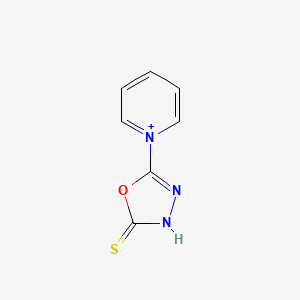
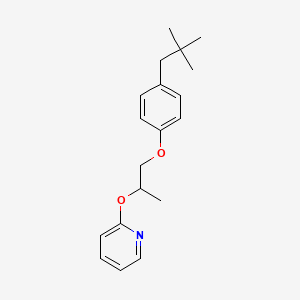
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
